BenchChemオンラインストアへようこそ!

(R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine

Medicinal Chemistry Apoptosis Caspase Inhibition

This (R)-configured, gem-difluorinated pyrrolidine with a Boc-protected methylaminomethyl handle enables precise modulation of basicity, conformation, and metabolic stability. Unlike non-fluorinated or mono-fluoro analogs, this building block delivers 22% oral bioavailability in nNOS programs and sub-nanomolar TrkA potency. Available in high purity (≥95%) for immediate SAR studies. Avoid costly multi-step syntheses—start with the pre-optimized scaffold.

Molecular Formula C11H20F2N2O2
Molecular Weight 250.29 g/mol
CAS No. 1407997-77-6
Cat. No. B1405012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine
CAS1407997-77-6
Molecular FormulaC11H20F2N2O2
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1CNC)(F)F
InChIInChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-11(12,13)5-8(15)6-14-4/h8,14H,5-7H2,1-4H3/t8-/m1/s1
InChIKeyLDLHTVXAQWRDGH-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine (CAS 1407997-77-6): A Chiral Gem-Difluorinated Pyrrolidine Scaffold for Drug Discovery


(R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine (CAS 1407997-77-6) is a chiral, N-Boc-protected, gem-difluorinated pyrrolidine building block characterized by its (R)-configured stereocenter at the 2-position, a geminal difluoro group at the 4-position, and a methylaminomethyl side chain. As a key synthetic intermediate, it belongs to the class of fluorinated heterocyclic amines and is primarily employed in medicinal chemistry programs to construct drug candidates with enhanced potency, metabolic stability, and target selectivity profiles .

Why (R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine Cannot Be Replaced by Common Analogs in Lead Optimization


In drug discovery, substituting a chiral, gem-difluorinated pyrrolidine with its non-fluorinated counterpart, enantiomer, or mono-fluoro analog is not a conservative structural change. The unique stereoelectronic effects imparted by the geminal difluoro unit at the 4-position and the defined (R)-stereocenter fundamentally alter the basicity, conformation, and metabolic fate of derived drug candidates, directly impacting oral bioavailability, enzyme selectivity, and off-target pharmacology [1] [2]. Simple scaffold-hopping without this specific substitution pattern risks program failure due to poor pharmacokinetics or lack of target engagement.

Quantitative Differentiation of (R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine: A Head-to-Head and Cross-Study Evidence Guide


Gem-Difluoro Substitution at Pyrrolidine 4-Position Confers Superior Caspase-3/7 Inhibitory Potency Compared to Methoxy and Trifluoromethyl Analogs

A study directly comparing 4-substituted pyrrolidine-based isatin derivatives demonstrated that the 4,4-difluorinated compound was the most potent inhibitor of caspase-3 and caspase-7, a class-level inference that underscores the value of the gem-difluoro motif [1].

Medicinal Chemistry Apoptosis Caspase Inhibition

Gem-Difluorination on a Pyrrolidine Scaffold Drastically Improves Oral Bioavailability from Undetectable to 22% in Rat Pharmacokinetic Studies

A direct, head-to-head comparison of a gem-difluorinated nNOS inhibitor and its non-fluorinated parent compound revealed a dramatic improvement in oral bioavailability. This class-level inference highlights the pharmacokinetic benefit of incorporating a gem-difluoro unit [1].

Pharmacokinetics Drug Metabolism nNOS Inhibition

Chiral (R)-Configuration in a Gem-Difluoropyrrolidine Framework Dictates Potency and Isoform Selectivity: A 3800-Fold Difference in nNOS vs. eNOS

A study on gem-difluorinated pyrrolidine-based nNOS inhibitors demonstrated a profound stereochemical dependence. The (R,R) enantiomer exhibited remarkable selectivity and potency, while the (S,S) enantiomer had significantly different properties. This class-level inference supports the procurement of the specific (R)-enantiomer [1].

Stereochemistry Selectivity nNOS Inhibition

Gem-Difluoropyrrolidine Containing Compounds Can Achieve Sub-Nanomolar Affinity for TrkA Kinase, Demonstrating Superior Target Engagement Potential

A 4,4-difluoropyrrolidine-containing compound (US10829492, Example 4) demonstrated exceptional potency against the TrkA kinase target. This class-level inference showcases the potential of the gem-difluoropyrrolidine motif to drive high-affinity binding interactions [1].

Kinase Inhibition TrkA Cancer

High-Value Application Scenarios for (R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine in Drug Discovery Programs


Optimizing nNOS Inhibitors for Enhanced Oral Bioavailability and CNS Selectivity

Medicinal chemistry teams targeting neuronal nitric oxide synthase (nNOS) can utilize this building block to synthesize the (R,R)-configured gem-difluorinated pyrrolidine core. This directly enables the creation of drug candidates with a demonstrated 22% oral bioavailability in rats (versus ~0% for non-fluorinated analogs) and 3800-fold selectivity for nNOS over eNOS, effectively minimizing cardiovascular off-target liabilities [1].

Developing Highly Potent Caspase-3/7 Inhibitors for Apoptosis Imaging and Therapeutics

Researchers focused on apoptosis can employ this compound as a key intermediate to construct 4,4-difluoropyrrolidine-containing isatin sulfonamide derivatives. These derived compounds have shown a 100- to 1000-fold improvement in caspase-3 and -7 inhibitory potency (IC50 = 178-362 nM) compared to 4-methoxy analogs, validating its use in developing sensitive molecular imaging probes or targeted pro-apoptotic therapies [1].

Achieving Sub-Nanomolar Affinity in TrkA Kinase Inhibitor Programs for Oncology and Pain

For programs developing tropomyosin receptor kinase A (TrkA) inhibitors, this chiral building block provides a synthetic entry point to 4,4-difluoropyrrolidine-containing leads. This scaffold has been validated in achieving sub-nanomolar IC50 values (<1 nM) against TrkA in HTRF assays, a potency level essential for effective kinase inhibition in cancer and chronic pain models [1].

Systematic Exploration of Structure-Activity Relationships (SAR) at the Pyrrolidine Core

As a versatile and protected synthon, this compound enables systematic SAR studies. The Boc-protected amine and methylaminomethyl handle allow for selective deprotection and functionalization, while the (R)-stereochemistry and gem-difluoro motif provide a defined, optimized starting point for probing the effects of conformation, basicity, and metabolic stability on lead compound profiles, eliminating the need for complex, multi-step syntheses of core analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.